molecular formula C13H12ClFN2O2 B12909755 4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-98-5

4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12909755
CAS No.: 88093-98-5
M. Wt: 282.70 g/mol
InChI Key: MTXQXADZVVGLEO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro group at position 4, an ethyl group at position 2, and a 4-fluorobenzyloxy substituent at position 5. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects . The introduction of fluorine and chlorine atoms enhances metabolic stability and binding affinity in therapeutic applications .

Properties

CAS No.

88093-98-5

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C13H12ClFN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3

InChI Key

MTXQXADZVVGLEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluorobenzyl groups.

Scientific Research Applications

4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The presence of the chloro, ethyl, and fluorobenzyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name (CAS/Reference) Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Ethyl, 4-Cl, 5-(4-fluorobenzyloxy) 308.72 Under pharmacological investigation
2-tert-Butyl-4-Cl-5-[4-(2-fluoroethoxy)BnO] 2-tert-Butyl, 4-Cl, 5-substituted ether 354.80 Crystalline structure (dihedral angle: 41.37°), radiodiagnostic potential
4-Cl-5-(2-fluoroethoxy)pyridazin-3(2H)-one 4-Cl, 5-(2-fluoroethoxy) 192.58 Simplified structure, lower lipophilicity
5-Cl-4-(4-fluorophenyl)pyridazin-3(2H)-one 4-(4-fluorophenyl), 5-Cl 224.62 Positional isomer; altered bioactivity
4-Amino-2-ethyl-5-acyl-6-phenyl derivatives 4-NH2, 2-Et, 5-acyl, 6-Ph 300–400 High-yield synthesis (55–80%), lead compounds for drug discovery
Key Observations :

Substituent Position and Bioactivity :

  • The target compound ’s 4-fluorobenzyloxy group at position 5 may enhance binding to aromatic receptor pockets compared to simpler ethers (e.g., 2-fluoroethoxy in ).
  • Positional isomers , such as 5-Cl-4-(4-fluorophenyl) (), demonstrate how shifting substituents alters electronic properties and target interactions.

Ethyl vs. tert-butyl: The smaller ethyl group in the target compound may offer a balance between metabolic stability and synthetic accessibility.

Crystallographic Insights: The dihedral angle between pyridazine and benzene rings in (41.37°) suggests a non-planar conformation, which could influence packing in solid-state or interactions with biological targets.

Biological Activity

4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one is a pyridazine derivative with potential biological activity that has garnered interest in medicinal chemistry. This compound, identified by its CAS number 88093-98-5, exhibits various properties that may be relevant for therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClFN2O2. Its structure includes a pyridazine ring substituted with a chloro group, an ethyl group, and a methoxyphenyl moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H12ClFN2O2
Molecular Weight270.70 g/mol
CAS Number88093-98-5

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyridazine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 1: Cytotoxicity of Related Pyridazine Derivatives

CompoundCell LineIC50 (µM)
Compound A (similar structure)MCF712.5
Compound BA54926
Compound CNCI-H4603.79

These findings suggest that modifications to the pyridazine structure can enhance its anticancer properties.

Anti-inflammatory Effects

In addition to anticancer activity, some studies have suggested that pyridazine derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be pivotal in managing conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : A comparative study evaluated various pyridazine derivatives against multiple cancer cell lines, revealing that compounds with similar substitutions to this compound exhibited promising results in inhibiting tumor growth through apoptosis induction.
  • Mechanistic Insights : Another investigation focused on the mechanism of action, where it was found that certain derivatives could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

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